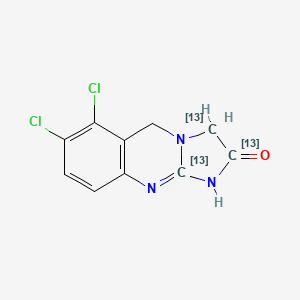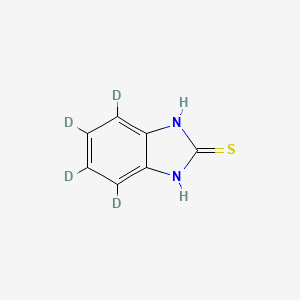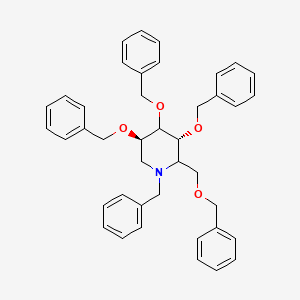
Pravastatin Lactone-D3
概要
説明
Pravastatin Lactone-D3 is a deuterium-labeled derivative of Pravastatin Lactone. This compound is primarily used as an internal standard in analytical chemistry for quantifying the concentration of pravastatin in various samples through techniques such as mass spectrometry . Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen, which can affect the pharmacokinetic and metabolic profiles of drugs .
科学的研究の応用
Pravastatin Lactone-D3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard for quantifying pravastatin concentrations in various samples through mass spectrometry.
Pharmacokinetics: Studying the pharmacokinetic and metabolic profiles of pravastatin and its derivatives.
Drug Development: Used in the development and validation of analytical methods for detecting and quantifying pravastatin in biological samples.
Biomedical Research: Investigating the effects of deuterium labeling on the pharmacological properties of pravastatin.
作用機序
Target of Action
Pravastatin Lactone-D3 primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it an effective target for managing hypercholesterolemia .
Mode of Action
This compound is a specific inhibitor of the hepatic HMG-CoA reductase in humans . By inhibiting this enzyme, this compound reduces cholesterol biosynthesis, as HMG-CoA reductase activity is an early-limiting step in this process .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and several other biologically important substances . This disruption leads to a decrease in cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to LDL in the bloodstream and carry it into cells where it is broken down .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the Pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion performed by a primary active transport mechanism . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol levels in the body. This reduction is achieved by inhibiting cholesterol synthesis and increasing the uptake and breakdown of LDL cholesterol . This can lead to a decrease in the risk of cardiovascular events, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH value of the stomach, as Pravastatin is unstable under aqueous acidic conditions and can transform into isomers and their lactonised compounds . Additionally, the drug’s efficacy can be influenced by the presence of other drugs in the system, which can lead to drug-drug interactions .
Safety and Hazards
将来の方向性
Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .
生化学分析
Biochemical Properties
Pravastatin Lactone-D3 plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids . This compound interacts with 3-hydroxy-3-methylglutaryl-coenzyme A reductase by binding to its active site, thereby inhibiting its activity and reducing cholesterol synthesis. Additionally, this compound may interact with other proteins and enzymes involved in lipid metabolism, although these interactions are less well-characterized .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound reduces the levels of mevalonate and its downstream products, which are essential for the prenylation of proteins involved in cell signaling . This inhibition can lead to alterations in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to competitive inhibition of the enzyme . This binding prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the mevalonate pathway. As a result, the synthesis of cholesterol and other isoprenoids is reduced. Additionally, this compound may influence the expression of genes involved in lipid metabolism by modulating the activity of transcription factors such as sterol regulatory element-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form Pravastatin . Long-term studies have shown that the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase by this compound can lead to sustained reductions in cholesterol levels and alterations in cellular function . The extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound effectively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase and reduces cholesterol synthesis without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including hepatotoxicity and myopathy . These adverse effects are likely due to the inhibition of other enzymes and pathways involved in lipid metabolism, as well as the accumulation of intermediate metabolites .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition reduces the synthesis of mevalonate and its downstream products, including cholesterol and other isoprenoids. This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form Pravastatin . The metabolites of this compound are then excreted through both hepatic and renal routes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated mechanisms . It is rapidly absorbed from the small intestine and taken up by the liver via a sodium-independent bile acid transporter . Within the liver, this compound is distributed to various cellular compartments, where it exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase . The distribution of this compound to other tissues is limited due to its hydrophilicity and carrier-mediated transport .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where 3-hydroxy-3-methylglutaryl-coenzyme A reductase is located . This localization is essential for the effective inhibition of the enzyme and the subsequent reduction in cholesterol synthesis. This compound may also be localized to other cellular compartments, such as the cytoplasm and mitochondria, where it can influence other metabolic pathways . The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and interactions with transport proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pravastatin Lactone-D3 typically involves the deuteration of Pravastatin Lactone. This process includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production methods are optimized for consistency and efficiency to meet the demands of analytical laboratories .
化学反応の分析
Types of Reactions: Pravastatin Lactone-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
Pravastatin: The parent compound, used to lower lipid levels and reduce the risk of cardiovascular events.
Lovastatin: Another HMG-CoA reductase inhibitor, administered as an inactive lactone prodrug.
Mevastatin: A structurally related compound, also administered as a prodrug lactone.
Simvastatin: Similar to lovastatin and mevastatin, administered as a prodrug lactone.
Uniqueness of Pravastatin Lactone-D3: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The incorporation of deuterium atoms allows for more accurate quantification of pravastatin in various samples, making it a valuable tool in drug development and pharmacokinetic studies .
特性
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-BGFMQMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


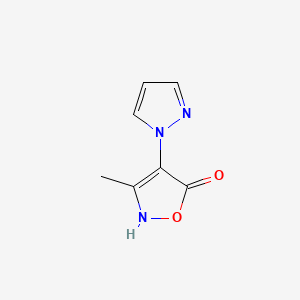
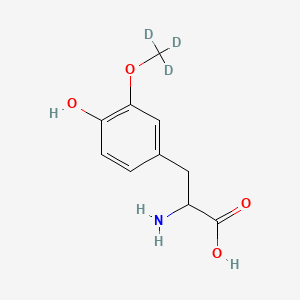


![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)


![7H-Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
